1-Acetylpiperidine-2-carbothioamide
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Overview
Description
1-Acetylpiperidine-2-carbothioamide is an organic compound with the molecular formula C8H14N2OS and a molecular weight of 186.28 g/mol It is characterized by a piperidine ring substituted with acetyl and carbothioamide groups
Mechanism of Action
Target of Action
The primary targets of 1-Acetylpiperidine-2-carbothioamide are the ATP synthase subunits in mitochondria . These include the alpha, beta, and gamma subunits . ATP synthase is a crucial enzyme that produces ATP, the main energy currency of the cell, from ADP in the presence of a proton gradient across the mitochondrial membrane .
Mode of Action
This interaction could potentially influence the ATP production process, leading to changes in cellular energy levels .
Biochemical Pathways
The compound’s interaction with ATP synthase impacts the electron transport chain in mitochondria . This chain is responsible for creating the proton gradient that drives ATP synthesis . Any changes in this pathway could have significant downstream effects on cellular energy metabolism .
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on ATP production . By influencing ATP synthase activity, the compound could potentially affect a wide range of cellular processes that depend on ATP, from signal transduction to muscle contraction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with ATP synthase .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
The synthesis of 1-Acetylpiperidine-2-carbothioamide typically involves the reaction of piperidine with acetyl chloride to form N-acetylpiperidine, which is then reacted with thiourea to yield the target compound . The reaction conditions generally include the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis to ensure high yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
1-Acetylpiperidine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetyl and carbothioamide groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Acetylpiperidine-2-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It exhibits analgesic, anti-inflammatory, and antipyretic properties, making it a candidate for drug development.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Comparison with Similar Compounds
1-Acetylpiperidine-2-carbothioamide can be compared with other piperidine derivatives, such as:
1-Acetylpiperidine: Lacks the carbothioamide group, which may affect its biological activity.
2-Carboxypiperidine: Lacks the acetyl group, leading to different chemical properties and applications.
N-Acylpiperidines: A broader class of compounds with varying acyl groups, each with unique properties and uses.
Properties
IUPAC Name |
1-acetylpiperidine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-6(11)10-5-3-2-4-7(10)8(9)12/h7H,2-5H2,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIARHZOEBXEGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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